

Methyl 2-Methyl-4-nitrobenzoate chemical properties

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Compound of Interest

Compound Name: Methyl 2-Methyl-4-nitrobenzoate

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An In-Depth Technical Guide to **Methyl 2-Methyl-4-nitrobenzoate**: Properties, Synthesis, and Applications

Introduction

Methyl 2-Methyl-4-nitrobenzoate is a nitro-substituted aromatic ester that serves as a versatile and crucial building block in modern organic synthesis.^[1] Its unique molecular architecture, featuring an ester, a methyl group, and a nitro group on a benzene ring, makes it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis methodologies, and key applications, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging this compound in their work. Its applications span from the development of pharmaceuticals and agrochemicals to the formulation of advanced polymers and dyes.^{[1][2]}

Physicochemical Properties

The physical and chemical characteristics of **Methyl 2-Methyl-4-nitrobenzoate** are foundational to its application and handling. The presence of the electron-withdrawing nitro group and the ester functionality significantly influences its reactivity and physical state.

| Property | Value | Reference |
|---------------------|--|-----------|
| CAS Number | 62621-09-4 | [1][3] |
| Molecular Formula | C ₉ H ₉ NO ₄ | [1][3] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Appearance | Pale yellow to off-white crystalline powder | [1][2] |
| Melting Point | 74 - 78 °C | [1] |
| Boiling Point | Approximately 315 °C (estimated) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane. | [2] |
| Purity (Commercial) | ≥ 98% (HPLC) | [1] |

Synonyms: The compound is also known as 2-Methyl-4-nitro-benzoic acid methyl ester, Methyl 4-Nitro-o-toluate, and 4-Nitro-o-toluic Acid Methyl Ester.[3]

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and quality control of **Methyl 2-Methyl-4-nitrobenzoate**. The following data provides a reference for its structural confirmation.

¹H NMR Spectroscopy The proton NMR spectrum provides distinct signals for the aromatic protons and the two methyl groups.

| Chemical Shift (δ) | Multiplicity | Assignment | Reference |
|--|---------------|---|-----------|
| 7.95 ppm | Multiplet (m) | 3H, Aromatic protons | [4] |
| 3.86 ppm | Singlet (s) | 3H, Ester methyl group (-OCH ₃) | [4] |
| 2.59 ppm | Singlet (s) | 3H, Ring methyl group (-CH ₃) | [4] |
| Spectrum acquired in CDCl ₃ at 300 MHz. | | | |

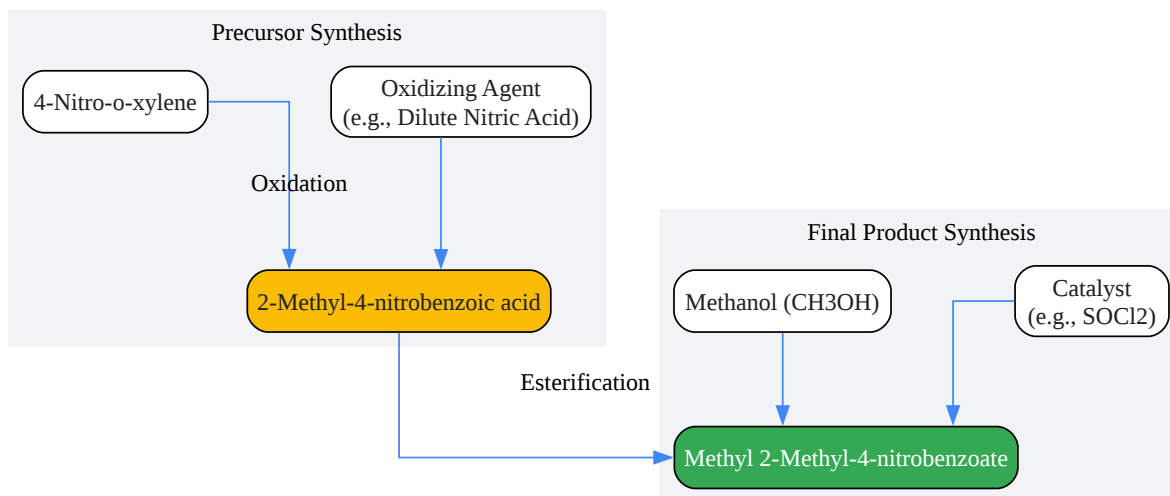
Infrared (IR) Spectroscopy While a specific spectrum for this exact compound is not readily available, characteristic absorption peaks can be predicted based on its functional groups and comparison to similar molecules like methyl-3-nitrobenzoate.[5]

- ~1720-1730 cm⁻¹: Strong C=O stretch from the ester group.
- ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretches from the nitro group.
- ~1250 cm⁻¹: C-O stretch from the ester linkage.
- ~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry In mass spectrometry, **Methyl 2-Methyl-4-nitrobenzoate** is expected to show a molecular ion peak corresponding to its molecular weight (195.17 m/z). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂). GC-MS data for this compound has been documented.[3]

Synthesis and Manufacturing

The primary route for synthesizing **Methyl 2-Methyl-4-nitrobenzoate** is through the esterification of its corresponding carboxylic acid, 2-Methyl-4-nitrobenzoic acid.[4] This precursor is itself synthesized via the oxidation of 4-nitro-o-xylene.[6]



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Caption: Synthesis workflow for **Methyl 2-Methyl-4-nitrobenzoate**.

Experimental Protocol: Esterification of 2-Methyl-4-nitrobenzoic Acid

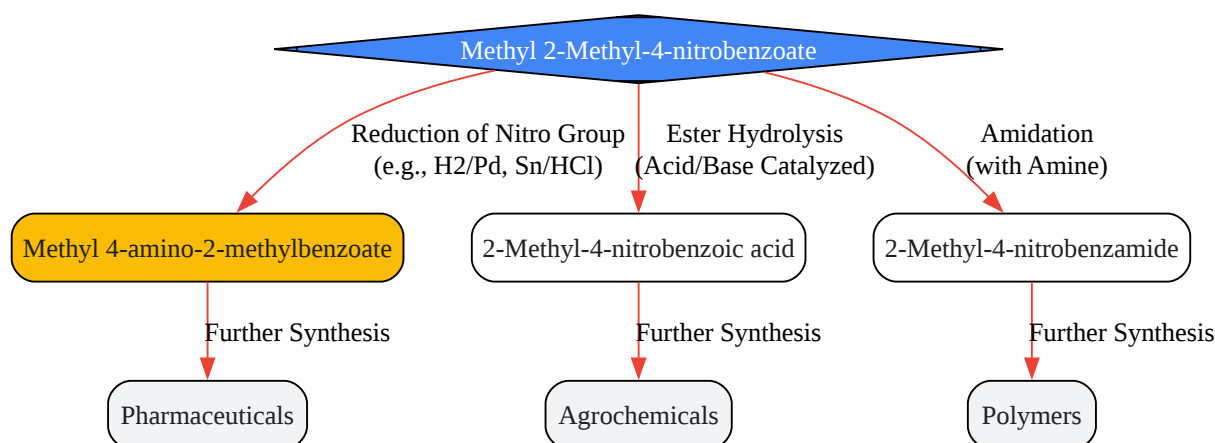
This protocol is based on established laboratory procedures for Fischer esterification.[4]

- **Reaction Setup:** To a solution of 2-methyl-4-nitrobenzoic acid (16.5 mmol) in methanol, slowly add thionyl chloride (SOCl₂) dropwise at 0 °C.
- **Heating:** Stir the reaction mixture continuously at 70 °C for 18 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, remove the solvent by evaporation under reduced pressure.

- Extraction: Dilute the residue with diethyl ether. Wash the ether phase sequentially with water and a 1N NaOH solution to remove any unreacted acid.
- Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent to yield the final product, **Methyl 2-Methyl-4-nitrobenzoate**.^[4]

Chemical Reactivity and Applications

The reactivity of **Methyl 2-Methyl-4-nitrobenzoate** is dictated by its three functional groups, making it a versatile intermediate.



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Caption: Key reaction pathways for **Methyl 2-Methyl-4-nitrobenzoate**.

- Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.^[1] The parent acid, 2-methyl-4-nitrobenzoic acid, is used to synthesize the V2 receptor antagonist Tolvaptan.^[6] Furthermore, **Methyl 2-Methyl-4-nitrobenzoate** has been identified as an impurity in the synthesis of Lenalidomide, an immunomodulatory drug.^[3] The reduction of the nitro group to an amine is a common transformation, yielding a valuable bifunctional molecule for drug discovery.

- **Agrochemicals:** It serves as a precursor in the development of effective herbicides and pesticides, contributing to improved crop yields.[\[1\]](#)
- **Polymer Chemistry:** The compound can be used as a modifier in polymer formulations, where it enhances properties such as thermal stability and mechanical strength in materials used for coatings and packaging.[\[1\]](#)
- **Analytical Chemistry:** Due to its stability and well-defined properties, it is utilized as a standard in chromatographic techniques for the accurate analysis of compounds in environmental and food safety testing.[\[1\]](#)
- **Dyes and Pigments:** It is a valuable building block in the production of nitro-substituted aromatic compounds, which are essential for creating a variety of dyes and specialty chemicals.[\[1\]](#)

Safety, Handling, and Storage

Proper handling and storage are essential to ensure safety when working with **Methyl 2-Methyl-4-nitrobenzoate**. The compound may cause irritation to the eyes, skin, and respiratory system.[\[2\]](#)

Handling and Personal Protective Equipment (PPE):

- Always handle the compound in a well-ventilated area or a chemical fume hood.[\[2\]](#)
- Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[\[2\]](#)
- Avoid generating dust. Use non-sparking tools and minimize accumulation.[\[7\]](#)[\[8\]](#)
- Wash hands thoroughly after handling.[\[8\]](#)

First Aid Measures:

- **Inhalation:** Move the victim to fresh air. If breathing is difficult, administer oxygen.[\[7\]](#)
- **Skin Contact:** Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[\[7\]](#)

- Eye Contact: Rinse eyes with pure water for at least 15 minutes.[7]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Recommended storage temperature is between 0 - 8 °C.[1]
- Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

Methyl 2-Methyl-4-nitrobenzoate is a chemical intermediate of significant value in both academic research and industrial applications. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. From the creation of life-saving pharmaceuticals to the development of advanced materials, its role as a foundational building block is firmly established. Adherence to proper safety protocols is paramount to harnessing its full potential in a safe and effective manner.

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